molecular formula C20H33ClN2O3 B1668336 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride CAS No. 80171-77-3

2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride

Cat. No.: B1668336
CAS No.: 80171-77-3
M. Wt: 384.9 g/mol
InChI Key: ZVWCAAQUDUYGLJ-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride is a bioactive chemical compound.

Preparation Methods

The synthesis of 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride involves several steps. The primary synthetic route includes the esterification of Carbanilic acid with m-((pentyloxy)methyl)-, followed by the introduction of the 2-piperidinoethyl group. The final product is then converted to its hydrochloride salt form. Industrial production methods typically involve the use of solvents like DMSO and PEG300, along with surfactants such as Tween 80 .

Chemical Reactions Analysis

2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride is widely used in scientific research due to its bioactive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride can be compared with other similar compounds, such as:

Properties

CAS No.

80171-77-3

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-4-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H

InChI Key

ZVWCAAQUDUYGLJ-UHFFFAOYSA-N

SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Canonical SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride

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